molecular formula C25H24N2O5 B2958053 2-(3-morpholinopropyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione CAS No. 380458-24-2

2-(3-morpholinopropyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione

Cat. No. B2958053
CAS RN: 380458-24-2
M. Wt: 432.476
InChI Key: NETPQKVZJCRKIH-UHFFFAOYSA-N
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Description

The compound “2-(3-morpholinopropyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also contains a naphtho-fused benzofuro oxazine dione moiety, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The morpholine ring provides a polar, basic center to the molecule . The naphtho-fused benzofuro oxazine dione moiety would add significant complexity to the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar moieties can undergo a variety of reactions. For example, benzofuro indoline amines have shown unexpected reactivity towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Morpholine derivatives are typically liquids at room temperature .

Scientific Research Applications

Green Synthesis Approaches

  • Eco-Friendly Synthesis : A novel protocol for synthesizing similar oxazine compounds emphasizes an eco-friendly approach, using glycerol as a green medium. This method offers operational simplicity and high yields, indicating its potential for sustainable chemistry applications (Gupta, Khanna, & Khurana, 2016).

Biological Activities

  • Antimicrobial and Cytotoxic Properties : Studies on similar oxazine derivatives have shown significant in vitro antimicrobial effects against various pathogenic fungi and bacteria. Furthermore, their cytotoxic activities have been evaluated, indicating potential applications in medical and pharmaceutical research (Mathew et al., 2010).

  • Antiproliferative Activity : Research on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, a compound structurally similar to the one , has shown promising antiproliferative activity against various human cancer cell lines, indicating potential therapeutic applications (Liu et al., 2018).

  • Anti-Inflammatory Potential : Derivatives of naphtho[1,2-e][1,3]oxazine have exhibited significant anti-inflammatory activities, comparable to standard drugs. Molecular docking studies further confirm their potential as non-steroidal anti-inflammatory agents (Chanu et al., 2019).

Chemical Synthesis and Modification

  • Chemoselective Synthesis : A chemoselective reaction approach using low-valent titanium reagents for synthesizing naphtho[1,2-e][1,3]oxazine derivatives demonstrates an efficient method with short reaction time and high selectivity, relevant for the synthesis of complex organic molecules (Shi et al., 2010).

  • Intramolecular Coupling Reaction : The copper-catalyzed intramolecular C-O/C-C coupling reaction has been applied to synthesize bioactive oxazine derivatives, highlighting a method for constructing natural product core structures (You et al., 2018).

  • Solvent-Free Synthesis : A green method for synthesizing similar oxazine compounds under solvent-free conditions indicates an environmentally friendly and efficient approach, beneficial for sustainable chemical synthesis (Balouchzehi & Hassanabadi, 2019).

  • Heterogeneous Catalysis : The use of SiO2.HClO4 as a heterogeneous catalyst in the synthesis of naphtho[1,2-e][1,3]oxazine derivatives emphasizes an accessible and reusable method for the chemical industry (Sadaphal et al., 2010).

Safety and Hazards

As with any chemical compound, handling “2-(3-morpholinopropyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione” would require appropriate safety precautions. For instance, 3-Morpholinopropylamine, a related compound, is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B .

properties

IUPAC Name

16-(3-morpholin-4-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c28-22-16-4-1-2-5-17(16)23(29)25-21(22)18-6-7-20-19(24(18)32-25)14-27(15-31-20)9-3-8-26-10-12-30-13-11-26/h1-2,4-7H,3,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETPQKVZJCRKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-morpholinopropyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione

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